3,6-Dichloro-5-nitropyridazin-4-amine

Oxidative cyclization Fused heterocycles Photovoltaic precursors

3,6-Dichloro-5-nitropyridazin-4-amine (CAS 28682-68-0) is a tri-functionalized pyridazine building block bearing chlorine atoms at positions 3 and 6, a nitro group at position 5, and an amino group at position 4. With a molecular formula of C₄H₂Cl₂N₄O₂ and a molecular weight of 208.99 g/mol, it is supplied as a light yellow to yellow solid typically at ≥95% purity (with select vendors offering 97% purity).

Molecular Formula C4H2Cl2N4O2
Molecular Weight 208.99 g/mol
CAS No. 28682-68-0
Cat. No. B1338105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-5-nitropyridazin-4-amine
CAS28682-68-0
Molecular FormulaC4H2Cl2N4O2
Molecular Weight208.99 g/mol
Structural Identifiers
SMILESC1(=C(C(=NN=C1Cl)Cl)[N+](=O)[O-])N
InChIInChI=1S/C4H2Cl2N4O2/c5-3-1(7)2(10(11)12)4(6)9-8-3/h(H2,7,9)
InChIKeyYFPAFTNZJFLJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-5-nitropyridazin-4-amine (CAS 28682-68-0): Core Properties and Procurement Baseline


3,6-Dichloro-5-nitropyridazin-4-amine (CAS 28682-68-0) is a tri-functionalized pyridazine building block bearing chlorine atoms at positions 3 and 6, a nitro group at position 5, and an amino group at position 4 . With a molecular formula of C₄H₂Cl₂N₄O₂ and a molecular weight of 208.99 g/mol, it is supplied as a light yellow to yellow solid typically at ≥95% purity (with select vendors offering 97% purity) . The compound is synthesized via controlled nitration of 3,6-dichloropyridazin-4-amine using mixed nitric and sulfuric acids, achieving an isolated yield of approximately 45% . This pattern of substitution confers a unique reactivity profile that distinguishes it from simpler dichloropyridazine analogs and makes it a privileged intermediate for constructing fused heterocycles, diamino intermediates, and functionalized pyridazine libraries [1].

Why 3,6-Dichloropyridazin-4-amine (Non-Nitro Analog) Cannot Replace 3,6-Dichloro-5-nitropyridazin-4-amine in Key Transformations


The presence of the 5-nitro group in 3,6-dichloro-5-nitropyridazin-4-amine is not a minor electronic perturbation—it fundamentally enables a reaction manifold inaccessible to the non-nitrated precursor 3,6-dichloropyridazin-4-amine (CAS 823-58-5). Specifically, the nitro group serves as a latent amino group (via reduction) and as a participant in oxidative cyclization reactions that form [1,2,5]oxadiazolo[3,4-d]pyridazine scaffolds valued in photovoltaic and medicinal chemistry [1]. Without this nitro group, attempts to perform analogous oxidative cyclization on 3,6-dichloropyridazin-4-amine fail entirely because the amino group alone cannot direct the needed N–O bond formation [1]. Furthermore, the electron-withdrawing nitro group enhances regioselectivity in nucleophilic aromatic substitution at the chloro positions compared to the non-nitrated analog, where competitive reactivity can lead to isomeric mixtures [2]. These divergent reactivities mean that simply stocking 3,6-dichloropyridazin-4-amine does not provide access to the same downstream products—validating the distinct procurement requirement for the 5-nitrated derivative.

Quantitative Differentiation Evidence: 3,6-Dichloro-5-nitropyridazin-4-amine Versus Closest Analogs


Oxidative Cyclization to [1,2,5]Oxadiazolo[3,4-d]pyridazine: Exclusive Reactivity of the 5-Nitro Derivative

The 3,6-dichloro-5-nitropyridazin-4-amine undergoes oxidative cyclization with (diacetoxyiodo)benzene (PIDA) to yield 4,7-dichloro[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide, a fused heterocycle of interest for dye-sensitized solar cells. The best yield of 65% was achieved in benzene at reflux for 2 hours [1]. In contrast, the non-nitrated analog 3,6-dichloropyridazin-4-amine (CAS 823-58-5) cannot undergo this transformation because the amino group alone does not provide the N-oxide-forming oxidation locus; no oxadiazolo product is formed under identical conditions [1].

Oxidative cyclization Fused heterocycles Photovoltaic precursors

Reductive Conversion to 4,5-Diaminopyridazine: Nitro as a Latent Amino Group Enabling Orthogonal Reactivity

The 5-nitro group of 3,6-dichloro-5-nitropyridazin-4-amine is quantitatively reduced under hydrogenation conditions (Pd/C, 50 psi H₂, MeOH) to yield an intermediate that, upon subsequent dechlorination with K₂CO₃ in MeOH/CH₂Cl₂, produces 4,5-diaminopyridazine (CAS 28682-70-4) in a two-step overall yield of 95% . The non-nitrated analog, 3,6-dichloropyridazin-4-amine, cannot deliver an ortho-diamino product because it lacks the second nitrogen center; its reduction merely removes chlorine substituents to yield 4-aminopyridazine, a different compound with distinct downstream utility [1].

Catalytic hydrogenation Dechlorination 4,5-Diaminopyridazine

Regioselectivity Enhancement in Nucleophilic Aromatic Substitution: Nitro Group Directing Effects

The electron-withdrawing 5-nitro group deactivates the pyridazine ring and enhances the regioselectivity of nucleophilic substitution at the 3- and 6-chloro positions. In polyhalogenated pyridazine systems without a nitro group (e.g., 3,4,5-trichloropyridazine or 3,6-dichloropyridazine), competitive reactivity at multiple positions leads to product mixtures that require chromatographic separation, reducing practical yields and increasing procurement costs through waste [1]. The presence of the nitro group in 3,6-dichloro-5-nitropyridazin-4-amine provides a predictable reactivity hierarchy: chloro displacement > nitro group participation, enabling sequential functionalization strategies [1].

Regioselective amination Nucleophilic substitution Pyridazine functionalization

Stability and Storage Requirements: Inert Atmosphere Necessity Versus Less Sensitive Analogs

3,6-Dichloro-5-nitropyridazin-4-amine requires storage under inert gas (nitrogen or argon) at 2–8 °C and protection from light to prevent decomposition . This is a more stringent requirement than for the non-nitrated analog 3,6-dichloropyridazin-4-amine, which is typically stored at room temperature without special atmospheric precautions . The enhanced sensitivity arises from the nitro group, which can undergo photochemical or thermal degradation pathways, and the electron-deficient pyridazine core, which is susceptible to nucleophilic attack by ambient moisture . For procurement, this means that supply chain integrity—from manufacturer packaging to end-user storage—must preserve an unbroken inert atmosphere, and small-quantity, single-use packaging is preferred to minimize repeated exposure .

Storage stability Inert atmosphere Procurement logistics

Purity Benchmarking: Vendor-Supplied Quality Metrics Differentiating Procurement Sources

Commercially available 3,6-dichloro-5-nitropyridazin-4-amine is offered at purity levels ranging from 95% to 97% (HPLC) across suppliers . Bidepharm supplies the compound at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC traceability . The 95% minimum purity specification from other vendors (e.g., AKSci, ChemShuttle) represents a lower threshold that may contain up to 5% of unreacted 3,6-dichloropyridazin-4-amine starting material or regioisomeric nitration byproducts . For researchers performing reductive transformations to 4,5-diaminopyridazine, the presence of non-nitrated starting material as an impurity can lead to 4-aminopyridazine contamination in the final product, complicating purification and reducing effective yield .

Purity analysis Quality control Vendor comparison

Optimal Application Scenarios for 3,6-Dichloro-5-nitropyridazin-4-amine Based on Verified Differentiation Evidence


Synthesis of [1,2,5]Oxadiazolo[3,4-d]pyridazine-Based Photovoltaic Materials

The exclusive ability of 3,6-dichloro-5-nitropyridazin-4-amine to undergo PIDA-mediated oxidative cyclization to 4,7-dichloro[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide (65% optimized yield) makes this compound the mandatory starting material for research groups developing dye-sensitized solar cell (DSSC) sensitizers based on the oxadiazolopyridazine core [1]. The non-nitrated analog cannot participate in this transformation, leaving no alternative synthetic entry point to this structurally unique heterocyclic scaffold. The resulting dichloro-oxadiazolo product retains two chloro substituents for further functionalization via cross-coupling, enabling modular construction of donor-π-acceptor dye architectures.

Medicinal Chemistry Programs Requiring 4,5-Diaminopyridazine as a Key Intermediate

For pharmaceutical programs synthesizing imidazo[4,5-c]pyridazine, triazolo[4,5-c]pyridazine, or pyridazine-fused heterocyclic drug candidates, the two-step reduction/dechlorination of 3,6-dichloro-5-nitropyridazin-4-amine provides 4,5-diaminopyridazine in 95% overall yield—a transformation that cannot be replicated from the non-nitrated precursor [1]. Procurement of the 5-nitro compound is therefore non-negotiable for accessing the ortho-diamine pharmacophore. The patent literature (WO2014/114776) confirms the industrial relevance of this transformation in the synthesis of antiviral agents, underscoring the compound's role in validated pharmaceutical pipelines [1].

Parallel Synthesis and Combinatorial Library Construction Requiring Predictable Regioselectivity

The electron-withdrawing 5-nitro group enhances regioselectivity in sequential nucleophilic substitution at the 3- and 6-chloro positions compared to non-nitrated polychloropyridazines, which are prone to forming regioisomeric product mixtures [1]. This predictability is critical for automated parallel synthesis workflows where chromatographic separation of isomers is impractical and product purity directly determines screening data quality. The tri-functional nature of the compound—two chloro leaving groups plus a reducible nitro group—further enables three-dimensional diversification in library synthesis, a capability absent in dichloro-only pyridazine building blocks [1].

Agrochemical Discovery: Herbicide and Pesticide Lead Generation Scaffolds

Pyridazine derivatives are established scaffolds in agrochemical discovery, with 4-amino-pyridazine amides reported as potent invertebrate pest control agents [1]. 3,6-Dichloro-5-nitropyridazin-4-amine provides a differentiated entry point into this chemical space by enabling late-stage diversification: the chloro groups can be displaced with amines or coupled via palladium catalysis, while the nitro group can be reduced to an amino group for further amidation or heterocycle formation. This sequential reactivity profile is not available from the simpler 3,6-dichloropyridazin-4-amine, which offers only two chloro-based diversification points [1].

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